3-anilino-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one
Description
3-anilino-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an aniline group, a phenyl group, and a tetrahydrocyclohepta[b]pyrrol-2(1H)-one core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Properties
IUPAC Name |
3-anilino-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-20(22-16-10-4-1-5-11-16)18-14-8-3-9-15-19(18)23(21)17-12-6-2-7-13-17/h1-2,4-7,10-13,15,22H,3,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVGCLBQDMBPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)N(C2=CC1)C3=CC=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohepta[b]pyrrol-2(1H)-one core, followed by the introduction of the aniline and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and automated systems are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-anilino-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
3-anilino-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-anilino-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-anilino-1-phenyl-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one derivatives: These compounds have similar structures but with different substituents on the aniline or phenyl groups.
Cyclohepta[b]pyrrol-2(1H)-one analogs: These analogs have variations in the core structure, such as different ring sizes or additional heteroatoms.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
